molecular formula C13H16N2O2 B052082 1-Pentyl-1H-indazole-3-carboxylic acid

1-Pentyl-1H-indazole-3-carboxylic acid

Cat. No.: B052082
M. Wt: 232.28 g/mol
InChI Key: NHNDVXVERSIHRZ-UHFFFAOYSA-N
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Description

1-Pentyl-1H-indazole-3-carboxylic acid is a synthetic compound with the molecular formula C13H16N2O2. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.

Mechanism of Action

Target of Action

1-Pentyl-1H-indazole-3-carboxylic acid is a synthetic intermediate used in the synthesis of various cannabinoid indazole compounds . The primary targets of these compounds are the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

It is known that cannabinoids typically exert their effects by binding to and activating the cb1 and cb2 receptors . This interaction triggers a series of intracellular events, leading to changes in cell function.

Biochemical Pathways

Activation of the cb1 and cb2 receptors by cannabinoids can influence several signaling pathways, including the cyclic adenosine monophosphate (camp) pathway, the mitogen-activated protein kinase (mapk) pathway, and the phosphoinositide 3-kinase (pi3k) pathway . These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and survival.

Pharmacokinetics

The solubility of the compound in various solvents such as dmf, dmso, ethanol, and methanol has been reported . These properties can influence the compound’s bioavailability and its ability to reach its target receptors in the body.

Result of Action

Cannabinoids that target the cb1 and cb2 receptors can have various effects, including pain relief, appetite stimulation, and mood enhancement . It’s important to note that the specific effects can vary depending on the specific cannabinoid compound and its affinity for the CB1 and CB2 receptors.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of other molecules that can interact with the CB1 and CB2 receptors.

Biochemical Analysis

Biochemical Properties

The predominant metabolic pathway for 1-Pentyl-1H-indazole-3-carboxylic acid is ester hydrolysis yielding a wide variety of N-pentylindazole-3-carboxylic acid metabolites . Ten metabolites for this compound were identified, with the majority generated by hydroxylation, carbonylation, and carboxylation with or without glucuronidation .

Cellular Effects

The cellular effects of this compound are not well known . Synthetic cannabinoids, to which this compound belongs, are known to bind to cannabinoid receptor type 1 (CB 1) and cannabinoid receptor type 2 (CB 2), and are expected to have cannabis-like effects .

Molecular Mechanism

It is known that synthetic cannabinoids bind to cannabinoid receptors, which may lead to various physiological effects .

Temporal Effects in Laboratory Settings

It is known that synthetic cannabinoids can have long-term effects on cellular function .

Dosage Effects in Animal Models

Synthetic cannabinoids are known to have varying effects at different dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. The predominant metabolic pathway is ester hydrolysis, yielding a variety of N-pentylindazole-3-carboxylic acid metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well known. Synthetic cannabinoids are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well known. Synthetic cannabinoids are known to be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-indazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-aminobenzonitriles with hydrazine derivatives under acidic conditions. This reaction typically requires a catalyst such as copper acetate and is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Pentyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Pentyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Pentyl-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific structural features and the range of biological activities it exhibits.

Properties

IUPAC Name

1-pentylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(14-15)13(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNDVXVERSIHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-pentyl-1H-indazole-3-carboxylic acid important in the context of synthetic cannabinoid research?

A1: this compound is a key metabolite of MN-18 and 5F-MN-18, two synthetic cannabinoids identified in recent years. The presence of this metabolite in biological samples can serve as a marker for MN-18 or 5F-MN-18 intake, aiding clinical and forensic investigations. This is crucial as understanding the metabolism of novel psychoactive substances like MN-18 and 5F-MN-18 is essential for confirming their use and linking them to potential adverse effects. []

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